3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile
Description
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a phenyl ring substituted with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The compound’s acrylonitrile backbone (–CH₂–C≡N) imparts reactivity due to conjugation between the nitrile group and the adjacent double bond. It is commercially available with a purity of 97% (CAS: 184921-46-8) .
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTPCKVVDSYWLW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile, a compound featuring a nitrile functional group and an ethoxy and methoxy-substituted phenyl moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry. Some of the notable activities include:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular targets such as enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The nitrile group may facilitate interactions with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The phenyl moiety can influence binding affinity to various receptors, impacting signal transduction pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related compounds found that derivatives with similar ethoxy and methoxy substitutions showed promising activity against a range of bacterial strains. While specific data on this compound is sparse, it is hypothesized to exhibit comparable effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | TBD |
Anticancer Potential
In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways leading to programmed cell death in breast cancer cells.
Case Studies
- Study on Antimicrobial Properties : A comprehensive analysis of various derivatives highlighted the importance of functional groups in enhancing antimicrobial efficacy. The study suggested that the presence of the ethoxy and methoxy groups could enhance membrane permeability, facilitating bacterial cell disruption.
- Anticancer Activity Investigation : In a recent study focused on phenyl-substituted nitriles, researchers observed that these compounds significantly reduced cell viability in various cancer cell lines through mechanisms involving oxidative stress induction and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., naphthyl) hinder conjugation but promote distinct solid-state packing via van der Waals interactions .
- The diphenylamino group in derivatives enables strong π-π stacking, a feature absent in 3-ethoxy-4-methoxy derivatives .
Electronic and Photophysical Properties
HOMO-LUMO Gaps and Solvent Effects
Density functional theory (DFT) studies on α,β-unsaturated nitriles reveal solvent-dependent HOMO-LUMO gaps. For example:
- Diphenylamino-containing derivatives exhibit narrow gaps (3.1–3.3 eV) due to charge-transfer transitions, whereas methoxy/ethoxy-substituted compounds likely have wider gaps due to reduced donor strength .
- Solvents like methanol and dimethyl sulfoxide polarize the excited state, affecting fluorescence quantum yields .
Solid-State Packing and Intermolecular Interactions
- 3-Ethoxy-4-methoxy derivative : Predicted to form weak C–H···N or C–H···O interactions due to methoxy/ethoxy oxygen lone pairs, similar to 3,4-dimethoxy analogs .
- Diphenylamino derivatives: Exhibit strong π-π stacking (3.4–3.6 Å interplanar distances) and solvent-dependent conformers (anti/syn) .
- Naphthyl derivatives : Pack via C–H···π interactions (3.8 Å), lacking directional hydrogen bonds .
Preparation Methods
Knoevenagel Condensation
The most common and well-documented method for synthesizing 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile is the Knoevenagel condensation between an aldehyde derivative and a nitrile-containing reagent.
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- 3-Ethoxy-4-methoxybenzaldehyde (aromatic aldehyde)
- Malononitrile or acetonitrile derivatives (nitrile source)
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- Base catalysts such as piperidine, pyridine, or ammonium acetate
- Solvents like ethanol or methanol
- Mild heating or reflux conditions
-
- The aldehyde carbonyl reacts with the active methylene group of the nitrile compound under basic conditions, forming an α,β-unsaturated nitrile via elimination of water.
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- High selectivity for the trans (E) isomer
- Mild reaction conditions
- Good yields (typically 70-90%)
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- Mix equimolar amounts of 3-ethoxy-4-methoxybenzaldehyde and acetonitrile in ethanol.
- Add catalytic piperidine.
- Stir at reflux for several hours.
- Cool and precipitate the product by adding water.
- Filter and purify by recrystallization or chromatography.
Wittig or Horner–Wadsworth–Emmons (HWE) Olefination
An alternative approach involves the olefination of 3-ethoxy-4-methoxybenzaldehyde with a phosphonium ylide or phosphonate ester bearing a nitrile group.
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- 3-Ethoxy-4-methoxybenzaldehyde
- Cyanomethyltriphenylphosphonium bromide (Wittig reagent) or diethyl cyanomethylphosphonate (HWE reagent)
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- Strong bases such as sodium hydride or potassium tert-butoxide
- Aprotic solvents like THF or DMSO
- Low to moderate temperatures
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- Control over stereochemistry (E or Z)
- High purity products
- Useful for scale-up synthesis
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- Requires preparation or purchase of specialized phosphonium or phosphonate reagents
- Sensitive to moisture
Cross-Coupling and Subsequent Functionalization
In more complex synthetic routes, cross-coupling reactions (e.g., Suzuki or Heck coupling) can be employed to install the aromatic substituents, followed by nitrile introduction via functional group transformations.
-
- Synthesize or obtain halogenated aromatic precursors.
- Perform palladium-catalyzed coupling with vinyl or alkene derivatives.
- Introduce nitrile functionality by nucleophilic substitution or dehydration reactions.
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- Useful when derivatives with additional substituents or heterocycles are desired.
- Allows modular synthesis of analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Yield (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Knoevenagel Condensation | 3-Ethoxy-4-methoxybenzaldehyde + acetonitrile | Piperidine, ammonium acetate | Ethanol, methanol | 70-90 | High E-isomer | Simple, mild, cost-effective | Limited to aldehyde substrates |
| Wittig/HWE Olefination | 3-Ethoxy-4-methoxybenzaldehyde + phosphonium/phosphonate reagent | NaH, KOtBu | THF, DMSO | 75-85 | Controlled E/Z | High purity, stereochemical control | Requires specialized reagents |
| Cross-Coupling + Functionalization | Halogenated aromatics + vinyl/nitrile precursors | Pd catalysts, bases | Various | Variable | Variable | Modular, versatile | Multi-step, more complex |
Research Findings and Optimization
Yield and Purity: The Knoevenagel condensation method generally yields the target compound in high purity and good yield, making it the preferred route for laboratory-scale synthesis.
Stereochemistry: The (E)-isomer predominates in these reactions due to thermodynamic stability, which is important for biological activity and material properties.
Reaction Conditions: Optimization studies indicate that mild heating and the use of catalytic amounts of bases such as piperidine or ammonium acetate improve reaction rates and yields without side reactions.
Solvent Effects: Polar protic solvents like ethanol favor the condensation reaction, while aprotic solvents may be used in olefination methods for better control of stereochemistry.
Scale-Up Considerations: The Knoevenagel method is scalable with minimal modifications, while Wittig/HWE methods require careful handling of reagents and moisture control.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile with high regioselectivity?
- Methodological Answer : A Knoevenagel condensation between 3-ethoxy-4-methoxybenzaldehyde and cyanoacetic acid is commonly employed. Catalysts such as piperidine or ammonium acetate in ethanol under reflux (60–80°C) yield the α,β-unsaturated nitrile. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity . Adjusting solvent polarity and catalyst loading can enhance regioselectivity.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR confirms the α,β-unsaturated system (δ 6.8–7.5 ppm for aromatic protons; δ 5.8–6.5 ppm for vinylic protons). C NMR identifies the nitrile carbon (δ 115–120 ppm) .
- IR : A sharp peak at ~2220 cm confirms the C≡N stretch. Methoxy (2830–2940 cm) and ethoxy (∼1100 cm) groups validate substituents .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 233.1) .
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
- Methodological Answer : Use SHELXL for small-molecule refinement. Employ ORTEP-3 to visualize thermal ellipsoids and validate bond angles/distances. Hydrogen bonding patterns (e.g., C–H···N interactions) should be analyzed using Mercury or Platon to resolve packing ambiguities .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitriles), dipole moments, and Fukui indices for electrophilic/nucleophilic sites .
- Mechanistic Studies : Simulate transition states for nucleophilic additions (e.g., thiols attacking the β-carbon) using Gaussian or ORCA. Solvent effects (PCM model) improve accuracy .
Q. How do steric and electronic effects of the 3-ethoxy-4-methoxy substituents influence regioselectivity in cycloaddition reactions?
- Methodological Answer :
- Steric Maps : Generate using Avogadro to show steric hindrance from methoxy/ethoxy groups, directing reactions to the α-position.
- Hammett Analysis : Compare σ values of substituents to predict electron-withdrawing/donating effects on reaction rates (e.g., in Diels-Alder reactions) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?
- Methodological Answer :
- Docking Validation : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Cross-validate with SPR (surface plasmon resonance) assays to measure binding affinity (K).
- Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways conflicting with computational predictions .
Q. How can hydrogen-bonding networks in crystal structures inform co-crystal design for enhanced solubility?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
